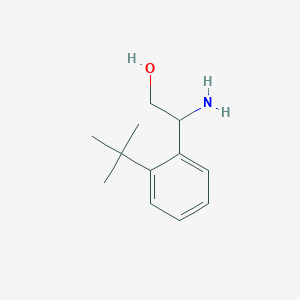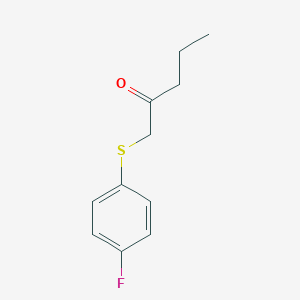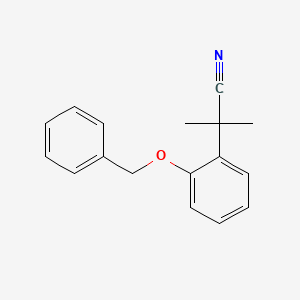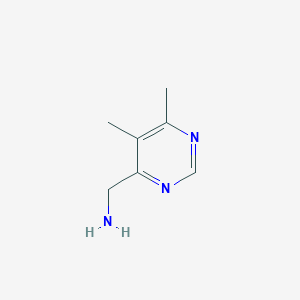
2-Bromo-1,1-dichloroethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1-dichloroethylene is a halogenated hydrocarbon with the molecular formula C2HBrCl2. It is a colorless liquid with a density of 1.9053 g/cm³ and a boiling point of approximately 107.5°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1,1-dichloroethylene can be synthesized through the halogenation of 1,1-dichloroethylene. The reaction involves the addition of bromine to 1,1-dichloroethylene under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure the selective addition of bromine to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. The reaction is conducted in reactors designed to handle the exothermic nature of the halogenation reaction. The product is then purified through distillation to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,1-dichloroethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of more complex molecules.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with this compound in substitution reactions.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: Addition reactions can lead to the formation of more complex halogenated hydrocarbons.
Applications De Recherche Scientifique
2-Bromo-1,1-dichloroethylene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,1-dichloroethylene involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms on the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloroethylene: Similar in structure but lacks the bromine atom.
1,2-Dichloroethylene: Differs in the position of the chlorine atoms.
Bromotrichloroethylene: Contains an additional chlorine atom compared to 2-Bromo-1,1-dichloroethylene.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
5870-61-1 |
|---|---|
Formule moléculaire |
C2HBrCl2 |
Poids moléculaire |
175.84 g/mol |
Nom IUPAC |
2-bromo-1,1-dichloroethene |
InChI |
InChI=1S/C2HBrCl2/c3-1-2(4)5/h1H |
Clé InChI |
OEKZZIRTAIOPIP-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)



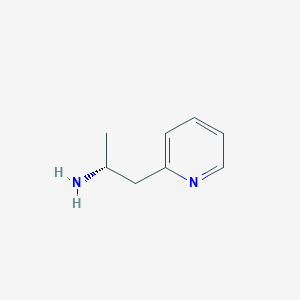
![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
